![molecular formula C15H13Cl2N5 B5562270 N-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5562270.png)
N-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine typically involves cyclization reactions, employing different catalysts and starting materials to construct the heterocyclic core. For example, Repich et al. (2017) describe the synthesis of a similar compound through cyclization involving Ni(NO3)2 as a catalyst, highlighting the role of specific catalysts in forming the heterocyclic structures (Repich, S. Orysyk, P. Savytskyi, & V. Pekhnyo, 2017).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography to determine the compound's crystal structure and molecular geometry. Murugavel et al. (2015) utilized single-crystal X-ray diffraction to elucidate the structure of a closely related compound, providing insights into its molecular arrangement, hydrogen bonding, and supramolecular networking (Murugavel, R. Madhanraj, D. Kumar, S. Nagarajan, & A. Ponnuswamy, 2015).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are often studied through various reactions, including substitutions and interactions with other chemical entities. Shtaitz et al. (2023) explored the solvent-free interaction and subsequent transformations, shedding light on the chemical behavior and potential reactivity of similar triazole and triazine compounds (Y. Shtaitz, E. Ladin, V. Sharutin, D. Kopchuk, A. Rybakova, E. Sharafieva, A. Krinochkin, G. Zyryanov, T. Pospelova, & A. Matern, 2023).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystal structure, are crucial for understanding the material characteristics of these compounds. Analysis techniques such as NMR, IR, and mass spectrometry are typically employed to characterize these aspects, as demonstrated in the studies by Arnoldi et al. (2007), which provide a comprehensive overview of the physical properties of related compounds (A. Arnoldi, S. Dallavalle, L. Merlini, L. Musso, G. Farina, M. Moretti, & L. Jayasinghe, 2007).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to undergo specific reactions, are fundamental for understanding the application potential of these compounds. The work by Panchal and Patel (2011) on synthesizing derivatives through reactions with acetyl chloride and hydrazine hydrate provides insight into the versatile chemical properties of triazole compounds (Ashvin D. Panchal & P. Patel, 2011).
Wissenschaftliche Forschungsanwendungen
Analytical Detection and Health Impacts Studies on heterocyclic amines, such as those by Ushiyama et al. (1991) and Wakabayashi et al. (1993), provide insights into the detection of carcinogenic compounds in biological samples and their potential health impacts, including carcinogenesis (Ushiyama et al., 1991) (Wakabayashi et al., 1993). These methodologies might be relevant for studying similar compounds.
Toxicological Assessments Research on the toxic effects of specific chemical exposures, such as the study on 5-amino-2-(trifluoromethyl)pyridine by Tao et al. (2022), highlights the importance of understanding the toxicological profile of chemicals used in industrial or pharmaceutical contexts (Tao et al., 2022).
Environmental Exposures and Health Risks Studies on environmental exposure to pollutants like DDT, DDE, and PCBs, as explored by Longnecker et al. (2002, 2005), assess the correlation between environmental contamination and health outcomes, such as reproductive health issues (Longnecker et al., 2002) (Longnecker et al., 2005). Similar methodologies can be applied to study the environmental and health impacts of other complex organic compounds.
Metabolism and Bioaccumulation Research by Turteltaub et al. (1999) on the metabolism and bioaccumulation of heterocyclic amines in humans and rodents offers a framework for studying how complex organic compounds are metabolized and their potential risks (Turteltaub et al., 1999).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-1-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N5/c1-10-5-12(7-20-21-8-18-19-9-21)11(2)22(10)15-6-13(16)3-4-14(15)17/h3-9H,1-2H3/b20-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDUADFIFCUNQA-IFRROFPPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)Cl)C)C=NN3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)Cl)C)/C=N/N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{(E)-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4H-1,2,4-triazol-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

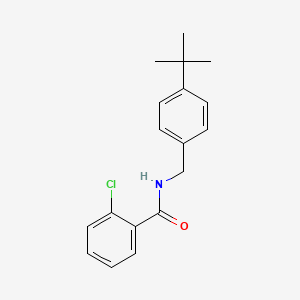
![3-{1-[2-(methoxycarbonyl)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B5562198.png)
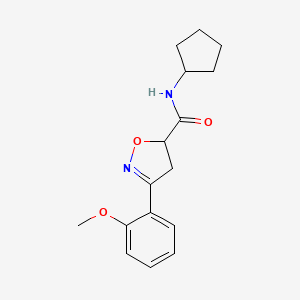
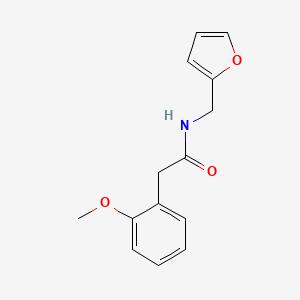
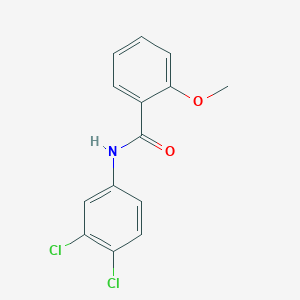

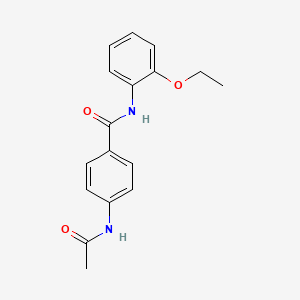
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5562243.png)
![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5562253.png)
![N-(3-fluoro-4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5562258.png)
![3-[2-(2-fluorophenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B5562260.png)
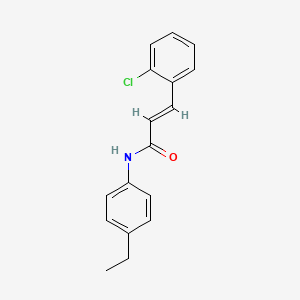
![1-[3-(1H-imidazol-2-yl)benzoyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5562273.png)
![7-(2-ethylphenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5562279.png)